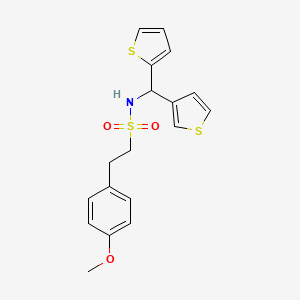

2-(4-methoxyphenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)ethanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Photodynamic Therapy and Photochemical Properties

- Photochemical Applications : A study highlighted the synthesis and characterization of new zinc phthalocyanine derivatives, which have significant potential in photodynamic therapy due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Molecular Structure and Analysis

- Crystal Structure Studies : Research on the compound 5-(4-methoxyphenyl)-3-(thiophen-2- yl)-4,5-dihydro-1 H -pyrazole-1-carbothioamide, a similar compound, provided insights into crystal structure and Hirshfeld surface analysis, revealing a three-dimensional network and the nature of intermolecular contacts (Kumara et al., 2017).

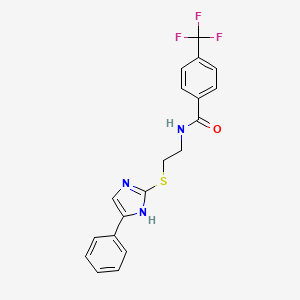

Chemosensor Development

- Chemosensor for Metal Ions : A chemosensor based on 4-methoxy-N-((thiophen-2-yl)methyl)benzenamine was developed for selective detection of Ag(+) ions, demonstrating a strong fluorescent enhancement upon binding, attributed to increased intramolecular charge transfer (Tharmaraj, Devi, & Pitchumani, 2012).

Nonlinear Optical Properties

- Nonlinear Optical Materials : Thienyl-substituted pyridinium salts with different counter-anions were synthesized, showing significant second-order nonlinear optical properties and noncentrosymmetric structures, making them suitable for NLO applications (Li et al., 2012).

Biological Activities

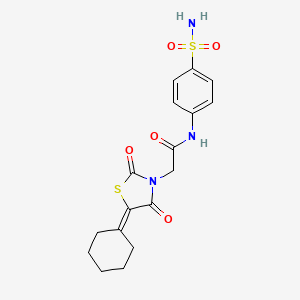

Antibacterial Agents : A study synthesized a new series of benzenesulfonamides derived from N-sulfonation of 2-(4-methoxyphenyl)-1-ethanamine, which showed biofilm inhibitory action against Escherichia coli and potential as less cytotoxic therapeutic agents (Abbasi et al., 2019).

Anticancer and Antioxidant Activities : Novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives were synthesized, showing significant antioxidant activity and cytotoxicity against human glioblastoma and breast cancer cell lines, highlighting their potential in anticancer therapies (Tumosienė et al., 2020).

Electronic and Electrochromic Applications

- Electrochromic Devices : Dithienylpyrroles-based electrochromic polymers were synthesized, with applications in high-contrast electrochromic devices, demonstrating great potential in display and energy-saving technologies (Su, Chang, & Wu, 2017).

Green Chemistry

- Green Synthesis Methods : An efficient, metal-free method for the synthesis of polysubstituted pyrrole derivatives was developed using surfactants in an aqueous medium, contributing to greener chemical processes (Kumar, Rāmānand, & Tadigoppula, 2017).

Wirkmechanismus

Target of Action

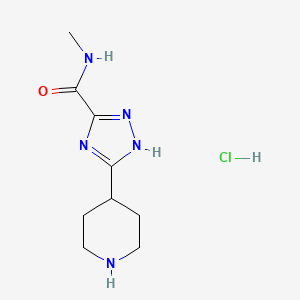

It is suggested that it can be used as a cannabinoid receptor ligand .

Mode of Action

It is synthesized through a pd (ii)-catalyzed sonogashira type cross-coupling reaction .

Biochemical Pathways

Its synthesis involves a cross-coupling reaction, which is a key process in many biochemical pathways .

Result of Action

It is suggested that the compound exhibits a fluorescence quantum yield of up to 1 .

Eigenschaften

IUPAC Name |

2-(4-methoxyphenyl)-N-[thiophen-2-yl(thiophen-3-yl)methyl]ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3S3/c1-22-16-6-4-14(5-7-16)9-12-25(20,21)19-18(15-8-11-23-13-15)17-3-2-10-24-17/h2-8,10-11,13,18-19H,9,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRAUYXPJJPWVFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCS(=O)(=O)NC(C2=CSC=C2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Oxo-3-[2-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B2625387.png)

![Ethyl (3aR,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3a-carboxylate](/img/structure/B2625392.png)

![5-[4-(4-methylbenzoyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2625396.png)

![N-(4-ethoxyphenyl)-2-((3-(2-(4-methylphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2625397.png)

![N-[2-(oxan-4-ylsulfanyl)ethyl]furan-2-carboxamide](/img/structure/B2625400.png)

![6-(4-fluorobenzyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2625401.png)

![Tert-butyl N-[3-[2-(prop-2-enoylamino)ethyl]cyclobutyl]carbamate](/img/structure/B2625402.png)

![N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide hydrochloride](/img/structure/B2625404.png)